3-Benzofuranol Derivatives Exhibit No hMAO Inhibition vs. 2-Aroylbenzofuran Analogs with Nanomolar IC₅₀ Potency
In a 2025 head-to-head evaluation of two compound libraries, 2-aroylbenzofuran-3-ol derivatives were uniformly unable to inhibit human monoamine oxidase (hMAO) isoforms. In contrast, the corresponding 2-aroylbenzofuran derivatives—which differ structurally by the absence of the 3-hydroxyl group—acted as potent and selective hMAO-B inhibitors, with IC₅₀ values in the nanomolar range and as low as 8.2 nM [1]. This direct comparator study demonstrates that the 3-hydroxyl substitution on the benzofuran scaffold eliminates hMAO inhibitory activity entirely, whereas its absence enables high-potency enzyme inhibition.
| Evidence Dimension | hMAO-B inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | No inhibition of hMAO isoforms (IC₅₀ > assay upper limit) |
| Comparator Or Baseline | 2-aroylbenzofuran derivatives: IC₅₀ as low as 8.2 nM |
| Quantified Difference | > 3-log unit difference in potency (inactive vs. 8.2 nM IC₅₀) |
| Conditions | In vitro hMAO enzyme inhibition assay; both libraries synthesized and tested under identical experimental conditions |
Why This Matters
Procurement decisions for hMAO-B inhibitor development must exclude 3-Benzofuranol-derived scaffolds, as the 3-hydroxyl substitution is a structural determinant of inactivity in this target class, whereas 2-aroylbenzofuran analogs without this substitution achieve nanomolar potency.
- [1] Guglielmi, P., Coluccia, M., Marconi, G. D., Ortuso, F., Procopio, F., Carradori, S., Pizzicannella, J., Arrighi, F., Troiani, A., Salvitti, C., Borges, F., Chavarria, D., Chimenti, P., Secci, D., & Diomede, F. (2025). Design, synthesis, and biological activity of 2-aroylbenzofuran-3-ols and 2-aroylbenzofuran derivatives: A new route towards hMAO-B inhibition. View Source
